Fmoc-L-beta-Lys(Boc)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETTXXCZEDLMRX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746340 | |

| Record name | (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219967-68-7 | |

| Record name | (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-beta-Lys(Boc)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-beta-Lys(Boc)-OH: A Building Block for Proteolytically Resistant Peptidomimetics

Introduction: Beyond the Alpha-Amino Acid Paradigm

In the landscape of peptide-based drug discovery and development, the pursuit of enhanced therapeutic properties is paramount. While peptides derived from natural α-amino acids offer remarkable specificity and biological activity, their application is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. Fmoc-L-beta-Lys(Boc)-OH emerges as a pivotal building block designed to overcome this fundamental challenge. As a protected derivative of L-β-homolysine, it introduces an additional carbon into the peptide backbone, fundamentally altering its conformational and biochemical properties.

This guide provides an in-depth technical overview of this compound for researchers, chemists, and drug development professionals. We will explore its core properties, the strategic rationale for its use, and provide field-proven protocols for its successful incorporation into synthetic peptides using modern solid-phase methodologies.

Section 1: The Strategic Advantage of Incorporating β-Amino Acids

The decision to incorporate a β-amino acid like β-lysine into a peptide sequence is a strategic one, driven by the goal of creating superior peptidomimetics. The primary advantages stem from two key consequences of extending the peptide backbone.

Enhanced Proteolytic Resistance

The most significant advantage of β-peptides is their profound resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for peptide cleavage, have active sites that are exquisitely evolved to recognize and bind the specific backbone conformation of α-peptides. The altered spacing of the carbonyl and amino groups in a β-peptide backbone disrupts this recognition, rendering the peptide bond resistant to cleavage.[1][2] This intrinsic stability translates to a longer in-vivo half-life, a critical attribute for any peptide therapeutic.

Novel Secondary Structures and Conformational Control

The additional methylene group in the backbone of β-amino acids provides greater conformational flexibility, allowing β-peptides to fold into unique and highly stable secondary structures not accessible to their α-peptide counterparts.[1] These include various helices (8-helix, 10-helix, 12-helix, 14-helix), turns, and pleated sheets. This capability allows for the precise design of scaffolds that can mimic the spatial arrangement of side chains in a native peptide's binding epitope, but on a more robust and stable backbone. This is a powerful tool for designing potent receptor agonists, antagonists, and inhibitors of protein-protein interactions.[1]

Section 2: Core Physicochemical Properties

This compound is a white to off-white solid powder. Its chemical identity is confirmed by its CAS number, 219967-68-7.[3] The molecule is strategically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).

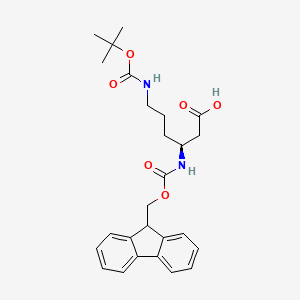

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | PubChem[3] |

| CAS Number | 219967-68-7 | PubChem[3] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | PubChem[3] |

| Molecular Weight | 468.54 g/mol | PubChem[3] |

| Appearance | White to off-white solid | ChemicalBook[4] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate. Slightly soluble in water. | ChemicalBook (for α-analog)[4][5] |

| Storage | Store at 2-8°C, protected from moisture. | Sigma-Aldrich (for α-analog)[6] |

| Melting Point | 130-135 °C (decomposes) | ChemicalBook (for α-analog)[4][5] |

Note: Some physical data, such as melting point and specific solubility, are reported for the more common α-analog, Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9), and should be considered indicative for the β-analog.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into the standard Fmoc/tBu solid-phase peptide synthesis workflow. The core of this strategy is the principle of orthogonality, where two different classes of protecting groups are used, each removable by a distinct chemical mechanism.

-

N-α-Fmoc Group (Base-Labile): The Fluorenylmethyloxycarbonyl group protects the β-amino group. It is stable to acidic conditions but is rapidly removed by a secondary amine base, typically piperidine in DMF. This allows for the stepwise elongation of the peptide chain.[2]

-

N-ε-Boc Group (Acid-Labile): The tert-Butoxycarbonyl group protects the side-chain amino group of the lysine residue. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as Trifluoroacetic Acid (TFA), which is used in the final step to cleave the completed peptide from the solid support.[5][7]

Caption: Mechanism of Fmoc deprotection via base-catalyzed β-elimination.

Boc Group Removal (Acidolysis):

Caption: Mechanism of Boc deprotection via trifluoroacetic acid (TFA).

Section 4: Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for the rational design of advanced peptidomimetics. By enabling the synthesis of peptides with enhanced proteolytic stability and novel conformational properties, it provides a direct solution to some of the most persistent challenges in peptide-based drug development. The orthogonal Fmoc/tBu protection scheme allows for its straightforward use in well-established SPPS protocols, provided that special consideration is given to the potentially slower coupling kinetics. A thorough understanding of its properties and the application of validated protocols, as detailed in this guide, will empower researchers to successfully leverage this versatile building block in the creation of next-generation peptide therapeutics and research tools.

References

- Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739.

-

PubChem. (n.d.). Fmoc-L-Lys (Boc)-OH. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-beta-HLys(Boc)-OH [203854-47-1]. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2019). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

- Farkas, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(53), 31057-31064.

-

Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-beta-HLys(Boc)-OH [203854-47-1]. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

- ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Anaspec. (2021). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

- Frolov, A., et al. (2017). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 49(5), 925-934.

- Google Patents. (1973). Process for preparing lysine containing peptides.

- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

- Google Patents. (2003). Method for inverse solid phase synthesis of peptides.

- Brown, Z. Z., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6646-6656.

- Fairlie, D. P., et al. (2021). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. ACS Chemical Biology, 16(10), 1957-1967.

- Sawada, Y., & Taniyama, H. (1977). Studies on the beta-lysine peptide. IV. Preparation of semi-synthetic racemomycins and their antimicrobial activities. Chemical & Pharmaceutical Bulletin, 25(6), 1302-1305.

- Royal Society of Chemistry. (2013). Organic & Biomolecular Chemistry.

- MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. This compound | C26H32N2O6 | CID 71310812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 5. Fmoc-Lys(Boc)-OH CAS#: 71989-26-9 [m.chemicalbook.com]

- 6. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-L-beta-Lys(Boc)-OH: Structure, Synthesis, and Application in Modern Peptide Chemistry

Introduction: The Rising Prominence of β-Amino Acids in Peptide Science

In the landscape of peptide and protein science, the constituent α-amino acids have long been the primary focus. However, the exploration of isomeric structures, particularly β-amino acids, has unveiled a new frontier in drug development and biomaterial engineering.[1] β-amino acids, which possess an additional carbon atom in their backbone compared to their α-counterparts, are instrumental in the synthesis of β-peptides. These novel peptides often exhibit remarkable secondary structures and, most critically, a pronounced resistance to enzymatic degradation by common proteases.[2][3][4] This inherent stability makes them highly attractive candidates for therapeutic applications, surmounting one of the principal limitations of α-peptide-based drugs.[3][5]

This guide provides a comprehensive technical overview of a key building block in this domain: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, commonly known as Fmoc-L-beta-Lys(Boc)-OH. We will delve into its chemical architecture, provide a detailed, field-proven synthesis protocol, and explore its applications, offering researchers and drug development professionals a practical and in-depth resource.

Chemical Identity and Physicochemical Properties

A thorough understanding of a synthetic building block begins with its fundamental chemical and physical characteristics. This compound is a derivative of L-lysine where the amino group is at the beta position relative to the carboxyl group. It is orthogonally protected to facilitate its use in solid-phase peptide synthesis (SPPS). The N-beta-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the N-epsilon-amino group of the lysine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6]

Chemical Structure

The molecular structure of this compound is depicted below, illustrating the spatial arrangement of its constituent functional groups.

Caption: Chemical structure of this compound.

Data Summary

The key identifiers and physicochemical properties of this compound are summarized in the tables below for quick reference.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [7] |

| CAS Number | 219967-68-7 | [7][8] |

| Molecular Formula | C26H32N2O6 | [7][8] |

| Molecular Weight | 468.54 g/mol | [7][8] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [9][10] |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Chloroform, Ethyl Acetate, Acetone | [9][11] |

| Storage Temperature | 2-8°C or -20°C for long-term storage | [8][10] |

| Predicted Boiling Point | 689.3 ± 55.0 °C | [8] |

| Predicted pKa | 4.38 ± 0.10 | [8] |

Synthesis of this compound: A Technical Protocol

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. While numerous specific pathways can be envisioned, a common and logical approach involves the synthesis of the β-amino acid core followed by orthogonal protection of the amino groups. The following protocol is a representative, field-proven methodology.

Retrosynthetic Rationale

A logical retrosynthetic analysis breaks down the target molecule into simpler, commercially available precursors. The synthesis hinges on the selective protection of the two amino groups and the formation of the β-amino acid backbone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]

- 5. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C26H32N2O6 | CID 71310812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. Fmoc-Lys(Boc)-OH CAS#: 71989-26-9 [m.chemicalbook.com]

An In-Depth Technical Guide to Fmoc-L-beta-Lys(Boc)-OH: A Cornerstone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-L-beta-Lys(Boc)-OH, a crucial building block in modern peptide chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's nomenclature, synthesis, physicochemical properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS). The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in designing robust synthetic strategies and novel peptide-based therapeutics.

Nomenclature and CAS Number Clarification

A frequent point of confusion in sourcing and documentation is the precise identification of beta-amino acid derivatives. It is critical to distinguish this compound from its alpha-amino acid counterpart and its beta-homolysine analogue.

-

Topic Compound: this compound

-

Commonly Confused Analogues:

-

Fmoc-L-Lys(Boc)-OH (alpha-amino acid): CAS Number 71989-26-9[3]

-

Fmoc-L-beta-HomoLys(Boc)-OH: CAS Number 203854-47-1

-

This guide will focus exclusively on the beta-lysine derivative, CAS Number 219967-68-7 . Accurate identification by CAS number is paramount for experimental reproducibility and regulatory compliance.

Physicochemical and Structural Characteristics

The unique structural arrangement of this compound, with its orthogonal protecting groups, makes it an invaluable tool for peptide chemists. The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary, base-labile protection for the β-amino group, while the Boc (tert-butyloxycarbonyl) group offers acid-labile protection for the side-chain ε-amino group.

| Property | Value | Source(s) |

| CAS Number | 219967-68-7 | [1][2] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [1][2] |

| Molecular Weight | 468.54 g/mol | [3] |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [1][2] |

| Appearance | White to off-white solid/powder | |

| Purity (HPLC) | Typically ≥98.0% | [3] |

| Optical Rotation | [α]20/D −12±1°, c = 1% in DMF | [3] |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents. Slightly soluble in water. |

Synthesis Strategy: The Arndt-Eistert Homologation Approach

The synthesis of β-amino acids from their α-amino acid precursors is most commonly achieved via the Arndt-Eistert homologation .[4][5] This reaction sequence effectively inserts a methylene (-CH₂-) group between the carboxyl and α-carbon of an amino acid, thereby converting an α-amino acid into its β-homologue.

The likely synthetic precursor for this compound is an appropriately protected L-ornithine or a related α-amino acid. The core transformation involves the formation of a diazoketone intermediate followed by a silver-catalyzed Wolff rearrangement to yield a ketene, which is then hydrolyzed to the final carboxylic acid.[4][5]

Caption: Generalized workflow for the Arndt-Eistert homologation to synthesize a β-amino acid.

This method is widely utilized for accessing β-amino acids due to its reliability and stereochemical retention at the alpha-carbon of the original amino acid.[5]

The Strategic Advantage of β-Amino Acids in Peptide Drug Design

The incorporation of β-amino acids like this compound into peptide sequences is a deliberate design choice aimed at overcoming the inherent limitations of natural peptides as therapeutic agents.

Enhanced Proteolytic Stability

The most significant advantage conferred by β-amino acids is their remarkable resistance to enzymatic degradation.[6] Proteases, the enzymes responsible for peptide bond cleavage, have active sites specifically evolved to recognize and bind the backbone geometry of α-peptides. The altered backbone conformation of a β-peptide, with an additional carbon atom in the backbone, prevents proper binding in the protease active site, thus rendering the peptide bond resistant to hydrolysis. This dramatically increases the in-vivo half-life of the peptide drug.

Novel Secondary Structures and Scaffolds

β-peptides can fold into unique and stable secondary structures, such as various types of helices (e.g., 14-helix) and sheets, that are not accessible to α-peptides. This allows for the design of novel bioactive conformations and provides versatile frameworks for creating functional molecules.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc-based SPPS workflows.[7] The orthogonal protection scheme allows for selective deprotection of the N-terminal Fmoc group for chain elongation and the side-chain Boc group during final cleavage.

General SPPS Workflow

The process is cyclical, involving the iterative deprotection of the N-terminal Fmoc group and coupling of the next amino acid in the sequence.

Caption: Standard workflow for incorporating an Fmoc-protected amino acid in SPPS.

Protocol: Incorporation of this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (0.1 mmol scale)

-

This compound (0.4 mmol, 4 eq.)

-

HCTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (0.38 mmol, 3.8 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the growing peptide chain (confirmed by a negative Kaiser test), wash the peptide-resin thoroughly with DMF (5 x 10 mL).

-

Activation of Amino Acid:

-

In a separate vessel, dissolve this compound and HCTU in 3 mL of DMF.

-

Add DIPEA to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the washed peptide-resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 2 to 4 hours. Note: Due to the potential for slower coupling kinetics of β-amino acids compared to their α-counterparts, an extended coupling time is recommended to ensure the reaction goes to completion.[8]

-

-

Post-Coupling Wash: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

-

Confirmation of Completion: Perform a Kaiser test. A negative result (yellow/clear beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (double coupling) should be performed by repeating steps 2-4.[8]

Quality Control and Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound before its use in synthesis.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A high-quality reagent should exhibit a purity of ≥98%.[3]

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound (468.54 g/mol ).

Conclusion

This compound is more than a mere building block; it is an enabling tool for the design of next-generation peptide therapeutics. Its strategic incorporation allows scientists to imbue peptides with enhanced stability against enzymatic breakdown, a critical attribute for improving bioavailability and efficacy. By understanding the synthesis, properties, and specific handling requirements of this β-amino acid, researchers can confidently leverage its advantages to create novel, potent, and durable peptide-based drugs. The protocols and principles outlined in this guide serve as a foundation for the successful application of this compound in advanced peptide synthesis campaigns.

References

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Published February 14, 2022. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. Available at: [Link]

-

Wikipedia. Arndt–Eistert reaction. Last modified October 2, 2023. Available at: [Link]

-

Slideshare. Arndt-eistert homologation. Published November 22, 2017. Available at: [Link]

-

ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Published online 2017. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. Design of Highly Stabilized β-Hairpin Peptides through Cation−π Interactions of Lysine and N-Methyllysine with an Aromatic Pocket. Published online 2011. Available at: [Link]

-

NIH National Center for Advancing Translational Sciences. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Published October 24, 2023. Available at: [Link]

-

NIH National Center for Advancing Translational Sciences. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. Published September 1, 2021. Available at: [Link]

-

MDPI. Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers. Published October 11, 2021. Available at: [Link]

-

NIH National Center for Advancing Translational Sciences. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Published April 1, 2022. Available at: [Link]

Sources

- 1. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 2. This compound | C26H32N2O6 | CID 71310812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biomatik.com [biomatik.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc-Lys-OH(13734-28-6) 1H NMR [m.chemicalbook.com]

- 10. FMOC-LYS-OH(105047-45-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Fmoc-L-beta-Lys(Boc)-OH: Properties, Synthesis, and Strategic Applications

Introduction: The Ascendancy of β-Amino Acids in Peptide Science

In the landscape of drug development and molecular biology, the canonical 20 alpha-amino acids have long served as the fundamental building blocks of peptides and proteins. However, the exploration of non-canonical amino acids has unlocked new frontiers in medicinal chemistry. Among these, β-amino acids have emerged as exceptionally valuable tools.[1][2] By incorporating an additional carbon atom into the backbone, β-amino acids bestow unique conformational properties upon peptides, most notably an enhanced resistance to proteolytic degradation and the ability to form stable, predictable secondary structures known as foldamers.[3][4][5]

This guide focuses on a pivotal reagent in this field: Fmoc-L-beta-Lys(Boc)-OH . This molecule is a derivative of β-lysine, engineered with two distinct and orthogonally-acting protecting groups, making it a highly versatile building block for Solid-Phase Peptide Synthesis (SPPS). We will dissect its core properties, explain the chemical strategy behind its design, and provide a field-proven protocol for its application, empowering researchers to leverage its full potential in the synthesis of advanced, stable, and functional peptides.

Core Physicochemical Properties

A precise understanding of a reagent's physicochemical properties is the bedrock of reproducible science. This compound is characterized by the following key identifiers and values, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₂₆H₃₂N₂O₆ | [6][7] |

| Molecular Weight | 468.5 g/mol | [6] |

| Monoisotopic Mass | 468.22603674 Da | [6] |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [6] |

| CAS Number | 219967-68-7 | [6] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water | [8] |

The Power of Orthogonal Protection: A Strategic Analysis

The synthetic utility of this compound is derived from the clever implementation of two chemically distinct protecting groups: the base-labile Fmoc group and the acid-labile Boc group. This "orthogonal" strategy is the cornerstone of modern SPPS, as it allows for selective deprotection of specific functional groups while others remain intact.[9]

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the β-amino group (Nβ), which is the site of peptide bond formation during chain elongation. Its critical feature is its lability to mild organic bases, typically a solution of 20% piperidine in DMF. This allows for its removal without affecting the acid-sensitive side-chain protectors or the resin linkage.[9]

-

The Boc (tert-butoxycarbonyl) Group: This group shields the highly reactive ε-amino group (Nε) on the lysine side chain. The Boc group is completely stable under the basic conditions used for Fmoc removal, preventing unwanted side-chain branching. It is, however, efficiently cleaved by strong acids, such as Trifluoroacetic Acid (TFA), which is a primary component of the final cleavage cocktail used to release the completed peptide from the solid support.[8][9][10]

The interplay between these two groups provides the synthetic chemist with complete control over the peptide assembly process, as illustrated below.

Caption: Orthogonal deprotection scheme in SPPS using this compound.

A Validated Protocol for Incorporation into Peptides

This section provides a detailed, step-by-step methodology for the successful incorporation of this compound into a peptide sequence using manual SPPS on a Rink Amide resin. This protocol is designed to be self-validating through integrated checkpoints.

Materials:

-

Rink Amide MBHA Resin (0.5 mmol/g loading)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether, cold

Workflow Diagram:

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 6. This compound | C26H32N2O6 | CID 71310812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. peptide.com [peptide.com]

An In-Depth Technical Guide to the Purity and Characterization of Fmoc-L-beta-Lys(Boc)-OH

Foreword: The Critical Role of Building Block Integrity in Peptide Science

In the landscape of modern drug development and proteomics, the synthesis of custom peptides is fundamental. The success of this synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is not merely a matter of protocol but is critically dependent on the quality of its constituent building blocks. Fmoc-L-beta-Lys(Boc)-OH, a non-proteinogenic amino acid, is a prime example. Its unique beta-amino acid structure introduces valuable conformational constraints into peptides, while the orthogonally protected lysine side-chain offers a site for specific modifications and conjugations.[1] However, its utility is directly proportional to its purity. Even minute impurities can lead to failed syntheses, complex purification challenges, and ambiguous biological data.

This guide provides a comprehensive framework for the stringent analysis of this compound. We will move beyond simple quality control checks to establish a holistic, self-validating system for characterization. The methodologies described herein are designed not just to be followed, but to be understood, enabling researchers to make informed decisions and troubleshoot effectively.

Physicochemical Profile and Handling

A thorough understanding begins with the compound's fundamental properties. These characteristics influence everything from storage and handling to its behavior in analytical systems.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [2] |

| CAS Number | 219967-68-7 | [2] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [2] |

| Molecular Weight | 468.5 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMF, DMSO | [1] |

| Storage | 2-8°C, protect from moisture | [4] |

The Logic of Characterization: A Multi-Pronged Approach

No single analytical technique is sufficient to fully guarantee the identity, purity, and stereochemical integrity of this compound. A robust characterization strategy is a workflow where each step validates the next, creating a comprehensive quality profile.

Caption: A logical workflow for the comprehensive characterization of this compound.

Purification: Proactively Enhancing Quality

While characterization validates purity, it is often prudent to perform a preliminary purification, especially if the source quality is uncertain. Residual solvents or by-products from synthesis can compromise subsequent experiments. A simple recrystallization or slurry wash is often effective.

Protocol 3.1: Toluene Slurry for Impurity Reduction

-

Rationale: This procedure, adapted from industrial methods, leverages the differential solubility of the desired amino acid and common organic impurities in a heated non-polar solvent.[5] The goal is not to fully dissolve the product, but to wash away more soluble contaminants.

-

Methodology:

-

Place 10 g of this compound into a suitable flask.

-

Add 60 mL of Toluene.

-

Heat the suspension to 50°C with continuous stirring. Maintain for 1 hour.

-

Cool the mixture to room temperature (approx. 30°C) and continue stirring for 2 hours.

-

Filter the solid product using a Büchner funnel.

-

Wash the filter cake with a small volume of fresh, cold Toluene.

-

Dry the purified solid under vacuum at 50°C until a constant weight is achieved.

-

Core Characterization Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: RP-HPLC is the gold standard for assessing the chemical purity of Fmoc-amino acids. The technique separates compounds based on their hydrophobicity. The Fmoc group provides a strong chromophore for UV detection, making this method highly sensitive.

-

Experimental Protocol:

| Parameter | Specification | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for peptide and amino acid analysis, providing good resolution. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in H₂O | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the organic modifier used to elute compounds. |

| Gradient | 10% to 90% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 265 nm | The Fmoc group has a strong absorbance at this wavelength. |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

| Sample Prep | 1 mg/mL in 50:50 Mobile Phase A:B | Ensures complete dissolution and compatibility with the starting mobile phase. |

-

Data Interpretation: The output is a chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A high-quality reagent should exhibit a purity of ≥98%.[4] Be vigilant for common impurities such as β-alanine adducts or dipeptides, which typically elute close to the main peak.[6]

Mass Spectrometry (MS)

-

Principle: MS confirms the identity of the compound by measuring its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique ideal for these molecules, preventing fragmentation and providing a clear molecular ion peak.

-

Experimental Protocol:

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

-

Infuse the solution directly into the ESI-MS source.

-

Acquire data in positive ion mode.

-

Expected Results: The primary ions observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 469.5 and potentially the sodium adduct [M+Na]⁺ at m/z ≈ 491.5. The experimentally observed mass should be within ±0.2 Da of the calculated exact mass (468.226 g/mol ).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H NMR provides unequivocal structural confirmation by probing the chemical environment of every proton in the molecule. It is invaluable for ensuring the correct protecting groups are present and that the core amino acid structure is intact.

-

Experimental Protocol:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher recommended).

-

-

Data Interpretation (Expected Signals):

| Proton Group | Approx. Chemical Shift (ppm) | Multiplicity | Integration |

| Fmoc (Aromatic) | 7.2 - 7.9 | Multiplets | 8H |

| Fmoc (CH, CH₂) | 4.2 - 4.4 | Multiplets | 3H |

| Lysine beta-CH | ~4.0 | Multiplet | 1H |

| Lysine epsilon-CH₂ | ~2.9 | Multiplet | 2H |

| Lysine backbone CH₂'s | 1.2 - 1.8 | Multiplets | 6H |

| Boc (t-butyl) | ~1.4 | Singlet | 9H |

Causality Note: The sharp singlet integrating to 9 protons around 1.4 ppm is a definitive signature of the Boc protecting group.[7][8] The complex multiplets between 7.2 and 7.9 ppm are characteristic of the fluorenyl moiety of the Fmoc group.[9] Discrepancies in these regions could indicate premature deprotection or other structural issues.

Chiral Purity Analysis

-

Principle: Standard RP-HPLC cannot distinguish between enantiomers (L- and D-forms). Since biological activity is stereospecific, confirming high enantiomeric purity is non-negotiable. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

-

Experimental Protocol:

-

Column Selection: Utilize a CSP designed for amino acid separations, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™) or a cyclodextrin-based column.[10]

-

Mobile Phase: Chiral separations are often performed in normal-phase or polar-ionic modes. A typical mobile phase might be a mixture of Hexane and Isopropanol with a small amount of an acidic or basic additive. Method development is often required.

-

Analysis: Run the sample under isocratic conditions. The L-enantiomer (the desired product) should appear as a major peak, while the D-enantiomer, if present, will be a much smaller peak with a different retention time.

-

Calculation: Enantiomeric Excess (e.e. %) = [ (Area L - Area D) / (Area L + Area D) ] * 100. A high-quality reagent should have an e.e. of ≥99.5%.

-

Understanding Potential Impurities

A key aspect of expertise is anticipating problems. Impurities in Fmoc-amino acids are often predictable by-products of the synthesis process.[11]

| Impurity Type | Origin | Consequence in Peptide Synthesis |

| D-Enantiomer | Racemization during the Fmoc-protection step. | Leads to diastereomeric peptide impurities that are difficult to remove and can alter biological activity. |

| Fmoc-dipeptide | Reaction of the Fmoc-activation reagent with an already formed Fmoc-amino acid. | Causes double insertion of the lysine residue into the peptide sequence. |

| β-Alanine Adducts | Ring-opening and rearrangement of Fmoc-OSu, a common Fmoc-introduction reagent. | Can lead to insertion of an unwanted β-alanine residue.[6] |

| Free Amino Acid | Incomplete Fmoc protection reaction. | Results in truncated sequences (deletions) as the unprotected amino acid cannot be coupled. |

Conclusion

The characterization of this compound is a clear demonstration of the principle that "trust, but verify" is paramount in scientific research. A high purity value on a supplier's label is a good starting point, but a true understanding of the material's quality comes from a multi-faceted, orthogonal analytical approach. By systematically verifying identity (MS), structure (NMR), chemical purity (RP-HPLC), and stereochemical integrity (Chiral HPLC), researchers and drug development professionals can proceed with confidence, knowing that their foundational building blocks are sound. This rigorous approach not only prevents costly synthesis failures and time-consuming troubleshooting but also upholds the scientific integrity of the final product.

References

-

Guchhait, G., Shintre, M. S., & Kumar, A. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 201, 35-42. [Link]

-

Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71310812, this compound. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724628, Fmoc-Lys(Boc)-OH. PubChem. [Link]

-

Peter, A., Tóth, G., & Tourwé, D. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138114587, Fmoc-beta-Ala-Lys(Boc)-OH. PubChem. [Link]

-

S. L. Roy, et al. (2012). Synthesis of 'clickable' 2,5-diketopiperazine scaffolds for biomolecular assembly. Organic & Biomolecular Chemistry, 10, 8084-8095. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. InnoPharmChem. [Link]

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Merck. [Link]

-

Aapptec. (n.d.). Fmoc-beta-HLys(Boc)-OH [203854-47-1]. Aapptec Peptides. [Link]

-

SpectraBase. (n.d.). Boc-Lys-OH - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

De la Torre, B. G., et al. (2007). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 13(12), 773-779. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. This compound | C26H32N2O6 | CID 71310812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. ajpamc.com [ajpamc.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Lys-OH(13734-28-6) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. FMOC-LYS-OH(105047-45-8) 1H NMR spectrum [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to the Storage and Stability of Fmoc-L-beta-Lys(Boc)-OH

This guide provides an in-depth analysis of the optimal storage and handling conditions for N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-β-lysine (Fmoc-L-beta-Lys(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals to ensure reagent integrity, minimize degradation, and achieve reproducible, high-fidelity peptide synthesis.

Introduction: The Chemical Context of this compound

This compound is a derivative of the non-proteinogenic amino acid L-beta-lysine, strategically modified with two orthogonal protecting groups: the base-labile Fmoc group at the α-amino position and the acid-labile Boc group on the side-chain ε-amino group.[1][2] This dual-protection strategy is fundamental to modern Fmoc-based SPPS, allowing for the sequential and controlled elongation of peptide chains.[1][2] The stability of these protecting groups under specific conditions, and their selective removal, are the cornerstones of successful peptide synthesis.[2][3] Understanding the inherent chemical liabilities of this molecule is the first step toward establishing robust storage and handling protocols.

The Fmoc group is notoriously susceptible to cleavage by bases, a property exploited for N-terminal deprotection during SPPS, typically using a piperidine solution.[1][4] Conversely, the Boc group is stable to basic conditions but is readily removed by strong acids like trifluoroacetic acid (TFA), usually during the final cleavage of the peptide from the resin support.[1][2][3] The stability of this compound is therefore a delicate balance, vulnerable to premature deprotection if not stored and handled correctly.

Caption: Orthogonal protection scheme of this compound.

Core Storage Recommendations

The primary objective of a stringent storage protocol is to mitigate the key environmental factors that can compromise the chemical integrity of this compound: temperature, moisture, and light.

Temperature: The First Line of Defense

Low temperatures are critical for inhibiting potential degradation pathways. For long-term storage, a temperature of -20°C is strongly recommended.[5][6] Some suppliers may indicate that storage at 2-8°C is acceptable for shorter durations, but for maintaining the highest purity over extended periods, freezing is the industry standard.

Causality: At ambient temperatures, the inherent, albeit slow, degradation of the Fmoc group can be accelerated. Furthermore, residual moisture can contribute to hydrolytic decomposition. Freezing significantly reduces the kinetic energy of the molecules, effectively pausing these degradation processes.

Moisture: The Hidden Catalyst of Degradation

Fmoc-protected amino acids are hygroscopic and must be rigorously protected from moisture.[5][7] The presence of water can lead to the hydrolysis of the protecting groups and can also facilitate other undesirable side reactions.

Self-Validating Protocol:

-

Primary Container: Always store this compound in a tightly sealed container.[7]

-

Secondary Containment: Place the primary container inside a desiccator or a sealed bag containing a desiccant.[5]

-

Acclimatization: Before use, it is crucial to allow the container to warm to room temperature before opening.[5] This prevents condensation of atmospheric moisture onto the cold powder, a common and often overlooked source of contamination.

Light: A Potential Energy Source for Degradation

While the solid powder is more stable than solutions, the fluorenyl moiety of the Fmoc group is known to be sensitive to light, particularly UV radiation.[7] To eliminate any risk of photochemical degradation, it is best practice to store the compound in an opaque container or in a dark environment.

| Parameter | Long-Term Storage | Short-Term Storage | In-Solution (Stock) |

| Temperature | -20°C[5][6] | 2-8°C | -20°C to -80°C[8] |

| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen)[5] | Dry | Sealed, away from moisture[8] |

| Light | Protected from light (dark/amber vial) | Protected from light | Protected from light |

| Container | Tightly sealed vial | Tightly sealed vial | Tightly sealed vial |

Table 1: Summary of Recommended Storage Conditions for this compound.

Stability and Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for appreciating the importance of the storage guidelines.

Premature Fmoc-Group Cleavage

The most common degradation pathway is the unintended removal of the Fmoc group. This can be initiated by trace basic impurities in solvents or even by the free amino group of another Fmoc-amino acid molecule, a process known as autocatalytic cleavage.[9] This leads to the formation of the free beta-amino acid, which can cause deletions or double insertions in the peptide sequence during synthesis.

Hydrolysis

Exposure to moisture can lead to the hydrolysis of the ester linkage in the Fmoc group or, less commonly, the carbamate of the Boc group, compromising the integrity of the protecting groups.

Formation of Truncated Peptides

If the this compound reagent is contaminated with trace amounts of acids, such as acetic acid from the hydrolysis of ethyl acetate used in manufacturing, it can lead to chain termination during peptide synthesis.[9][10]

Caption: Key degradation pathways for this compound.

Experimental Protocols: Handling and Solution Preparation

Meticulous handling is as crucial as correct storage. The following protocols are designed to maintain the integrity of the reagent from vial to reaction vessel.

Protocol for Aliquoting Dry Powder

-

Acclimatization: Remove the sealed container of this compound from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes.

-

Inert Environment (Optional but Recommended): If possible, perform the weighing and aliquoting in a glove box under an inert atmosphere (e.g., nitrogen or argon).

-

Weighing: Briefly open the container and quickly weigh the desired amount of powder into a new, clean, and dry vial. Minimize the time the stock container is open to the atmosphere.

-

Resealing: Tightly reseal the main stock container immediately. Purge with an inert gas before sealing if possible.

-

Storage of Aliquot: Store the newly created aliquot under the same recommended conditions (-20°C, desiccated, dark).

Protocol for Preparing Stock Solutions

Solutions of this compound are significantly less stable than the lyophilized powder.[5] It is recommended to prepare solutions fresh for each synthesis. If a stock solution must be prepared, the following steps should be followed:

-

Solvent Selection: Use a high-purity, amine-free grade of solvent, typically N,N-Dimethylformamide (DMF) for SPPS applications.[11]

-

Dissolution: Add the solvent to the vial containing the pre-weighed this compound. If necessary, gentle vortexing or sonication can be used to aid dissolution.

-

Storage of Solution: If immediate use is not possible, the stock solution should be stored at -20°C.[8][12] It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] Use within one month is a common recommendation.[8][12]

Safety and Handling Precautions

While not classified as a hazardous substance, standard laboratory safety practices should always be observed when handling this compound.[13]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[15][16]

-

First Aid:

Conclusion

The chemical integrity of this compound is a prerequisite for the synthesis of high-quality peptides. The recommendations outlined in this guide—storage at -20°C in a dry, dark environment—are simple yet critical measures to ensure the stability of this reagent. By implementing these storage protocols and following meticulous handling procedures, researchers and drug development professionals can mitigate the risks of reagent degradation, leading to more reliable, reproducible, and successful outcomes in solid-phase peptide synthesis.

References

-

Fmoc-Lys(Boc)-OH. Omizzur Peptide. [Link]

-

The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Safety Data Sheet (SDS) - Fmoc-Lys(Boc)-OH. Anaspec. [Link]

-

Safety Data Sheet - Fmoc-(FmocHmb)Lys(Boc)-OH. AAPPTec. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

-

Fmoc-Lys(Boc)-OH; CAS 71989-26-9. Aapptec Peptides. [Link]

-

Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chempep.com [chempep.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. omizzur.com [omizzur.com]

- 6. apexbt.com [apexbt.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. merck-lifescience.com.tw [merck-lifescience.com.tw]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. anaspec.com [anaspec.com]

- 14. echemi.com [echemi.com]

- 15. Fmoc-Lys(Boc)-OH - Safety Data Sheet [chemicalbook.com]

- 16. peptide.com [peptide.com]

An In-Depth Technical Guide to Beta-Amino Acids in Peptide Design: From Structural Novelty to Therapeutic Opportunity

Abstract

The field of peptide therapeutics is undergoing a significant renaissance, driven by innovations that overcome traditional limitations such as poor stability and bioavailability.[1] Among the most promising of these strategies is the incorporation of non-proteinogenic amino acids, with beta-amino acids (β-amino acids) emerging as a particularly powerful tool. This guide provides a comprehensive technical overview of β-amino acids for researchers, chemists, and drug development professionals. We will explore their fundamental structural differences from canonical alpha-amino acids (α-amino acids), the unique conformational landscapes they unlock, detailed synthetic protocols for their creation and incorporation, and their profound impact on proteolytic stability. By grounding these concepts in field-proven insights and authoritative references, this document serves as a foundational resource for harnessing the potential of β-peptides in modern drug discovery.

The Fundamental Distinction: A Shift in the Peptide Backbone

At the heart of all proteins and peptides lies the α-amino acid, characterized by an amino group and a carboxyl group attached to the same carbon atom—the alpha-carbon (α-carbon).[2][3] Beta-amino acids introduce a subtle yet profound architectural change: the amino group is attached to the beta-carbon (β-carbon), the second carbon atom from the carboxyl group.[2][4] This homologation, the insertion of a single additional methylene group into the backbone, fundamentally alters the geometry and flexibility of the resulting peptide chain.[5][6]

This structural shift creates significant stereochemical diversity. While an α-amino acid with a single chiral α-carbon exists as two enantiomers (L and D), a β-amino acid with a side chain can have chirality at either the α-carbon (C2) or the β-carbon (C3). This results in up to four possible diastereoisomers for a given side chain, vastly expanding the available chemical space for molecular design.[7][8]

Caption: Structural comparison of α- and β-amino acids.

Unlocking New Folds: The Conformational Landscape of β-Peptides

The expanded backbone of β-peptides, oligomers composed of β-amino acids, prevents them from adopting the classical secondary structures of α-peptides, such as the α-helix and β-sheet.[9][10] Instead, they form their own unique, stable, and predictable three-dimensional structures, often referred to as "foldamers."[5] This capacity to form stable structures from short sequences is a significant advantage; for instance, stable 14-helices can be formed from as few as six β³-amino acid residues, whereas α-peptides often require 10-12 residues.[11]

The causality behind this stability lies in the formation of different intramolecular hydrogen-bonding networks. Unlike the (i, i+4) hydrogen bonding of α-helices, β-peptides can form various helices and turns stabilized by larger hydrogen-bonded rings.[12]

Key β-Peptide Secondary Structures:

-

14-Helix: The most well-studied β-peptide structure, formed by β³-substituted residues (side chain on the β-carbon). It is characterized by 14-membered hydrogen-bonded rings between the C=O of residue i and the N-H of residue i+2. This creates a stable, right-handed helix with approximately three residues per turn.[11][12]

-

12-Helix: Typically formed from β²-substituted residues or from conformationally constrained cyclic residues like ACPC (trans-2-aminocyclopentanecarboxylic acid).[5][12]

-

10/12-Helix: Arises from alternating β²- and β³-monosubstituted residues, creating an intertwined network of 10- and 12-membered hydrogen-bonded rings.[11][12]

-

β-Strands and Sheets: β-peptides can also form extended strand-like structures and assemble into sheets, analogous to α-peptide β-sheets, which are crucial for designing molecules that mediate protein-protein interactions.[12][13]

Caption: Hydrogen bonding patterns in α-helices vs. β-peptide 14-helices.

| Feature | α-Helix | β-Peptide 14-Helix | β-Peptide 12-Helix | β-Peptide 10/12-Helix |

| H-Bonding Pattern | i → i+4 | i → i+2 | i → i+2 | i → i+2 & i → i+3 |

| Ring Size | 13-membered | 14-membered | 12-membered | 10 & 12-membered |

| Residues per Turn | ~3.6 | ~3.0 | ~2.5 | Varies |

| Typical Residues | Standard α-AAs | β³-AAs | β²-AAs, cyclic β-AAs | Alternating β²/β³-AAs |

Synthesis and Incorporation into Peptides

The practical application of β-amino acids in peptide design is enabled by their compatibility with standard synthetic chemistry techniques, particularly solid-phase peptide synthesis (SPPS).[7][8] The overall process involves two key stages: the synthesis of the β-amino acid monomer and its subsequent incorporation into a growing peptide chain.

Synthesis of β-Amino Acid Monomers

While a few β-amino acids like β-alanine occur naturally, most must be synthesized.[4] Numerous strategies exist, with the Arndt-Eistert homologation of α-amino acids being a common and reliable method.[6] This reaction sequence extends the carbon chain of an N-protected α-amino acid by one methylene group.

Experimental Protocol: Arndt-Eistert Homologation for β³-Amino Acid Synthesis

This protocol outlines the synthesis of an Fmoc-protected β³-amino acid from its corresponding Fmoc-protected α-amino acid.

Causality: The objective is to insert a diazomethane-derived carbon between the original α-carbon and the carboxyl group. This is achieved by converting the carboxylic acid to a more reactive acid chloride, which then reacts with diazomethane. A subsequent silver-catalyzed Wolff rearrangement expels N₂ gas and causes the desired carbon insertion, forming a ketene that is trapped by water to yield the homologated carboxylic acid.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Dissolve Fmoc-α-amino acid (1 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Add oxalyl chloride (1.5 eq) dropwise. Add a catalytic amount of Dimethylformamide (DMF) (1-2 drops).

-

Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude Fmoc-α-amino acyl chloride.

-

-

Diazomethane Reaction (Use Extreme Caution):

-

Safety Note: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a fume hood with a blast shield and using diazomethane-specific glassware.

-

Dissolve the crude acid chloride in anhydrous Diethyl Ether or THF.

-

Cool to 0°C.

-

Slowly add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists, indicating a slight excess.

-

Stir at 0°C for 2-4 hours.

-

-

Wolff Rearrangement:

-

To the diazoketone solution at 0°C, add a solution of silver benzoate (0.1 eq) in triethylamine (1.5 eq) dropwise. Alternatively, silver oxide (Ag₂O) can be used.

-

Allow the reaction to warm to room temperature and stir overnight. A black precipitate of silver metal will form.

-

Quench the reaction by adding water.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the silver precipitate.

-

Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-β³-amino acid.

-

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected β-amino acids can be readily incorporated into peptides using standard automated or manual Fmoc-SPPS protocols.[14][15][16] The process is fundamentally identical to that for α-amino acids.

Caption: Workflow for incorporating a β-amino acid via Fmoc-SPPS.

The Decisive Advantage: Enhanced Proteolytic Stability

One of the most significant barriers to the therapeutic use of peptides is their rapid degradation by proteases in the body.[17][18] The causality for this degradation lies in the precise recognition of the α-peptide backbone geometry by the active site of proteolytic enzymes.

By introducing an extra carbon atom, β-amino acids alter the peptide backbone's conformation, effectively making it unrecognizable to most endogenous proteases such as trypsin, chymotrypsin, and pepsin.[5][19] Numerous studies have demonstrated that β-peptides remain intact for extended periods (e.g., over 36 hours) in the presence of enzymes that would degrade their α-peptide counterparts within minutes.[5][20] This remarkable resistance to proteolysis is a key driver for their use in drug development, as it can significantly prolong the in vivo half-life and improve the pharmacokinetic profile of a peptide therapeutic.[13][19][21]

| Peptide Type | Enzyme | Stability (Time to Degradation) | Rationale for Stability/Degradation |

| α-Peptide | Trypsin, Chymotrypsin | Minutes to hours | Conformation fits enzyme active site. |

| β-Peptide | Trypsin, Chymotrypsin | > 36 hours | Altered backbone geometry prevents recognition.[5][19] |

| α/β-Hybrid Peptide | Pronase | Slow degradation | Stability depends on β-AA position and density.[19] |

Applications in Drug Discovery and Development

The unique combination of predictable secondary structures and profound enzymatic stability makes β-peptides a versatile platform for developing novel therapeutics.[7][22] They serve as powerful peptidomimetics, capable of mimicking the structure and function of bioactive α-peptides while possessing superior drug-like properties.[8][23]

Key Therapeutic Application Areas:

-

Antimicrobial Agents: Amphiphilic β-peptides that form helices can mimic the mechanism of natural host-defense peptides, disrupting bacterial cell membranes. Their stability prevents bacteria from degrading them, a common resistance mechanism.[5][19]

-

Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs are mediated by α-helices or β-turns.[23] The well-defined helical and turn structures of β-peptides can be decorated with appropriate side chains to mimic these interaction surfaces, providing a stable scaffold for inhibiting targets previously considered "undruggable" by small molecules.[5][19] Examples include the inhibition of the p53-hDM2 interaction in cancer.[5]

-

Receptor Agonists and Antagonists: By mimicking the conformation of natural peptide ligands, β-peptides can be designed to interact with receptors, including G-protein coupled receptors (GPCRs), to either activate or block signaling pathways.[7][]

-

Cell-Penetrating Peptides: The stability and defined charge distribution of β-peptides make them excellent candidates for drug delivery vehicles capable of traversing cell membranes.[5]

Conclusion and Future Outlook

The introduction of β-amino acids into peptide design is not merely an incremental improvement but a paradigm shift, offering a robust solution to the core challenges of proteolytic instability and conformational flexibility that have long hindered peptide therapeutics. The ability to create novel, stable, and predictable secondary structures opens up vast new territories for rational drug design. As synthetic methodologies become more streamlined and our understanding of β-peptide folding deepens, their integration into therapeutic pipelines will undoubtedly accelerate. From next-generation antimicrobials to potent inhibitors of intracellular protein interactions, β-peptides represent a cornerstone of modern peptidomimetic science and a critical enabling technology for the future of medicine.

References

-

Title: Design and synthesis of beta-peptides with biological activity Source: PubMed URL: [Link]

-

Title: Beta-amino acids: versatile peptidomimetics Source: PubMed URL: [Link]

-

Title: β-Peptides: From Structure to Function Source: ACS Publications (Chemical Reviews) URL: [Link]

-

Title: Beta-peptide Source: Grokipedia URL: [Link]

-

Title: Beta Amino Acids and Beta Homo Amino Acids Source: Aapptec Peptides URL: [Link]

-

Title: Applications of β-Peptides in Chemistry, Biology, and Medicine Source: World Scientific Publishing URL: [Link]

-

Title: On the Flexibility of Beta-Peptides Source: PubMed URL: [Link]

-

Title: Beta-amino acids: versatile peptidomimetics | Request PDF Source: ResearchGate URL: [Link]

-

Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Source: University of Illinois, Department of Chemistry URL: [Link]

-

Title: Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids Source: PubMed URL: [Link]

-

Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]

-

Title: Theoretical analysis of secondary structures of beta-peptides Source: PubMed URL: [Link]

-

Title: Amino Acids: Structure, Classification, Properties Source: Allen Institute URL: [Link]

-

Title: Basic conformers in beta-peptides Source: PubMed URL: [Link]

-

Title: [Solid phase synthesis of beta amyloid (1-42)] Source: PubMed URL: [Link]

-

Title: A new method for the synthesis of β-amino acids Source: University of Vienna URL: [Link]

-

Title: Recent advances in the catalytic asymmetric synthesis of β-amino acids Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Beta2-Amino Acids: Synthesis Approaches & Compounds Source: ChiroBlock URL: [Link]

-

Title: Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: The Biological Stability of β-Peptides: No Interactions between α - CHIMIA Source: CHIMIA URL: [Link]

-

Title: Design and Synthesis of β-Peptides With Biological Activity | Request PDF Source: ResearchGate URL: [Link]

-

Title: β-Peptides: from structure to function | Request PDF Source: ResearchGate URL: [Link]

-

Title: Peptidomimetic therapeutics: scientific approaches and opportunities Source: PMC URL: [Link]

-

Title: Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure Source: PMC - NIH URL: [Link]

-

Title: Peptides and peptidomimetics as immunomodulators Source: PMC - NIH URL: [Link]

-

Title: 4.2: Secondary Structure and Loops Source: Biology LibreTexts URL: [Link]

-

Title: Amino acid Source: Wikipedia URL: [Link]

-

Title: Folding and function in α/β-peptides: Targets and therapeutic applications Source: PMC URL: [Link]

-

Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

-

Title: α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease Source: PNAS URL: [Link]

-

Title: Alpha-Helix and Beta-Sheet Source: BYJU'S URL: [Link]

-

Title: protein secondary structure - alpha-helices and beta-pleated sheets Source: CBM, St. John's University URL: [Link]

-

Title: Rational design of complementary peptides to the betaAmyloid 29-42 fusion peptide: an application of PepDesign Source: PubMed URL: [Link]

-

Title: Bioavailability of Bioactive Peptides Source: Taylor & Francis Online URL: [Link]

-

Title: Current Evidence on the Bioavailability of Food Bioactive Peptides Source: MDPI URL: [Link]

-

Title: Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action Source: International Journal of Molecular Sciences URL: [Link]

-

Title: The design and synthesis of mimetics of peptide beta-turns Source: PubMed - NIH URL: [Link]

-

Title: Enzymatic Degradation Studies: Assessing Peptide Stability Source: GenScript URL: [Link]

-

Title: Why peptide drug discovery is experiencing a resurgence Source: Sygnature Discovery URL: [Link]

-

Title: Mechanical stability of helical beta-peptides and a comparison of explicit and implicit solvent models Source: PubMed URL: [Link]

Sources

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. Amino Acids: Structure, Classification, Properties [allen.in]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. peptide.com [peptide.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. PROTEOMICS: PROTEIN SECONDARY STRUCTURE [education.med.nyu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. bachem.com [bachem.com]

- 18. verifiedpeptides.com [verifiedpeptides.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chimia.ch [chimia.ch]

- 21. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. worldscientific.com [worldscientific.com]

- 23. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Choice: A Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of a peptide is a foundational act of creation. The success of this endeavor hinges on a series of strategic decisions, none more critical than the choice of protecting group strategy for the α-amino group of the amino acids. This choice dictates the entire synthetic workflow, influencing everything from reaction conditions and reagent selection to the final purity and yield of the target peptide. The two dominant methodologies in solid-phase peptide synthesis (SPPS) are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups.[1]

This technical guide provides an in-depth exploration of these two cornerstone strategies. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to make informed decisions for your specific synthetic challenges.

The Principle of Orthogonality: The Foundation of Modern Peptide Synthesis

Successful peptide synthesis relies on the precise and sequential formation of amide bonds. To prevent unwanted side reactions and polymerization, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily blocked or "protected".[2][3] The α-amino protecting group is removed at each cycle to allow for the coupling of the next amino acid in the sequence.[4]